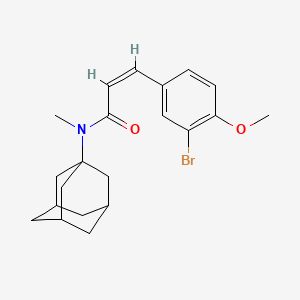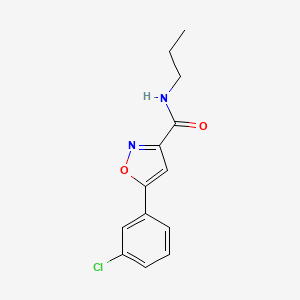
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide
Vue d'ensemble
Description
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide, also known as BRM-3, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of adamantyl-substituted amides, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has been shown to possess significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. In addition, N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell survival and proliferation. Specifically, N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide can alter the expression of various genes involved in cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. In addition to its antitumor activity, N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has also been shown to possess anti-inflammatory and antiviral properties. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide is its high specificity and selectivity for cancer cells, which minimizes the risk of toxicity and side effects. However, one of the limitations of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide is its poor solubility in water, which can make it difficult to administer in vivo. This issue can be addressed by formulating N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide in a suitable delivery system, such as liposomes or nanoparticles.
Orientations Futures
There are several future directions for the development and optimization of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide as an anticancer agent. One area of focus is the identification of biomarkers that can predict the response of cancer cells to N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide treatment. This can help to personalize treatment and improve patient outcomes. Another area of focus is the optimization of the formulation and delivery of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide to improve its solubility and bioavailability. Finally, further studies are needed to investigate the potential of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide in combination with other anticancer agents to enhance its efficacy and overcome drug resistance.
Propriétés
IUPAC Name |
(Z)-N-(1-adamantyl)-3-(3-bromo-4-methoxyphenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO2/c1-23(21-11-15-7-16(12-21)9-17(8-15)13-21)20(24)6-4-14-3-5-19(25-2)18(22)10-14/h3-6,10,15-17H,7-9,11-13H2,1-2H3/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUCHSYEAQYDD-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=C(C=C1)OC)Br)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C\C1=CC(=C(C=C1)OC)Br)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]acetamide](/img/structure/B4877818.png)
![2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4877833.png)
![7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4877834.png)

![N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4877858.png)
![2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4877860.png)
![2-bromo-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4877866.png)
![2-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4877874.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877879.png)
![2,2-dibromo-N'-[1-(3,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4877883.png)

![N-(5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877906.png)
![3-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877910.png)
![ethyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4877918.png)